![molecular formula C17H19F3N6O B2882868 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide CAS No. 2034349-06-7](/img/structure/B2882868.png)
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H19F3N6O and its molecular weight is 380.375. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor/Antimicrobial Activities
Novel N-arylpyrazole-containing compounds have been synthesized, demonstrating antitumor and antimicrobial activities. These compounds, derived from enaminones, have shown inhibition effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. This research highlights the potential of structurally similar compounds in developing new therapeutic agents (S. Riyadh, 2011).
Antimicrobial Evaluation
Another study focused on the synthesis and antimicrobial evaluation of new pyridine-thiones, nicotinamides, and thieno-pyridines, containing the antipyrine moiety. These compounds have been assessed for their antimicrobial and antifungal activities, indicating the broad potential of pyrazine derivatives in antimicrobial research (Ismail M M Othman, 2013).
Anticancer and Anti-5-Lipoxygenase Agents
Research on pyrazolopyrimidines derivatives has uncovered their potential as anticancer and anti-5-lipoxygenase agents. A series of synthesized compounds were evaluated for cytotoxic activities against cancer cell lines and for 5-lipoxygenase inhibition, showcasing the therapeutic prospects of pyrazine derivatives in treating cancer and inflammatory diseases (A. Rahmouni et al., 2016).
Cytotoxicity of Pyrazole and Pyrazolopyrimidine Derivatives
The synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has been explored, with some compounds exhibiting in vitro cytotoxic activity against cancer cells. This underscores the potential of such compounds in developing new anticancer therapies (Ashraf S. Hassan et al., 2014).
Antiavian Influenza Virus Activity
A novel synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiavian influenza virus activity. This study indicates the potential of pyrazine derivatives in antiviral research, particularly against the H5N1 strain (A. Hebishy et al., 2020).
Mechanism of Action
Target of Action
Compounds with a -cf3 group have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is suggested that the -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring could lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby enhancing the drug’s potency toward reverse transcriptase enzyme inhibition .
Biochemical Pathways
One study suggests that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Result of Action
It is suggested that the compound could enhance drug potency toward reverse transcriptase enzyme inhibition, which could potentially inhibit the replication of retroviruses .
properties
IUPAC Name |
5-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O/c1-10-8-22-13(9-21-10)16(27)25-12-3-5-26(6-4-12)15-7-14(17(18,19)20)23-11(2)24-15/h7-9,12H,3-6H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYOCEFBMRHBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)pyrazine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.